molecular formula C11H13N3O2 B13484991 ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate

ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate

Katalognummer: B13484991
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: ZEYBBGFHRNAPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate typically involves the reaction of benzimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) in an anhydrous solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, it may bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells . The compound may also inhibit certain enzymes or receptors, affecting various biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

ethyl 2-(2-aminobenzimidazol-1-yl)acetate

InChI

InChI=1S/C11H13N3O2/c1-2-16-10(15)7-14-9-6-4-3-5-8(9)13-11(14)12/h3-6H,2,7H2,1H3,(H2,12,13)

InChI-Schlüssel

ZEYBBGFHRNAPDL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.